Spectroscopic Characterization of 3-Methoxybenzo[d]isothiazole 1,1-dioxide: A Technical Guide
Spectroscopic Characterization of 3-Methoxybenzo[d]isothiazole 1,1-dioxide: A Technical Guide
Introduction
3-Methoxybenzo[d]isothiazole 1,1-dioxide, a significant heterocyclic compound, belongs to a class of molecules that are of considerable interest in medicinal chemistry and materials science. The benzo[d]isothiazole 1,1-dioxide core, also known as a benzosultam, is a key pharmacophore in a variety of biologically active agents. The precise characterization of the molecular structure of such compounds is paramount for understanding their reactivity, mechanism of action, and for ensuring quality control in synthetic processes. This technical guide provides an in-depth analysis of the spectroscopic data for 3-Methoxybenzo[d]isothiazole 1,1-dioxide, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The methodologies for data acquisition and the rationale behind the spectral interpretations are discussed in detail to provide a comprehensive resource for researchers, scientists, and professionals in drug development. While experimental spectra for this specific molecule are not publicly available in common databases, this guide presents a robust, predictive analysis based on established spectroscopic principles and data from closely related analogues.
Molecular Structure and Spectroscopic Overview
The structure of 3-Methoxybenzo[d]isothiazole 1,1-dioxide (CAS 18712-14-6, Molecular Formula: C₈H₇NO₃S) is presented below. The key structural features that will be interrogated by spectroscopic methods are the aromatic benzene ring, the five-membered isothiazole dioxide ring, and the methoxy group.
Caption: Molecular Structure of 3-Methoxybenzo[d]isothiazole 1,1-dioxide
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 3-Methoxybenzo[d]isothiazole 1,1-dioxide, both ¹H and ¹³C NMR are essential for structural confirmation.
Experimental Protocol for NMR Data Acquisition
The following is a standard protocol for obtaining high-resolution NMR spectra of small organic molecules.
Caption: A typical workflow for NMR data acquisition and processing.
¹H NMR Spectral Data (Predicted)
The predicted ¹H NMR spectrum in CDCl₃ at 400 MHz is expected to show signals corresponding to the four aromatic protons and the three methoxy protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.8 - 8.0 | Multiplet | 2H | Aromatic Protons (H-4, H-7) |
| ~ 7.5 - 7.7 | Multiplet | 2H | Aromatic Protons (H-5, H-6) |
| ~ 4.1 | Singlet | 3H | Methoxy Protons (-OCH₃) |
Interpretation and Rationale:
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Aromatic Protons (δ 7.5 - 8.0): The protons on the benzene ring are expected to resonate in the downfield region due to the deshielding effect of the aromatic ring current. The electron-withdrawing sulfonyl group (-SO₂-) will further deshield these protons. The exact splitting pattern will be a complex multiplet due to ortho, meta, and para couplings between the four adjacent protons. Protons H-4 and H-7, being ortho to the sulfonyl and isothiazole ring fusion respectively, are predicted to be the most deshielded.
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Methoxy Protons (δ ~4.1): The protons of the methoxy group are in a shielded environment compared to the aromatic protons and are expected to appear as a sharp singlet, as there are no adjacent protons to couple with. The chemical shift is typical for a methoxy group attached to an sp²-hybridized carbon in a heteroaromatic system.
¹³C NMR Spectral Data (Predicted)
The predicted proton-decoupled ¹³C NMR spectrum in CDCl₃ at 100 MHz would display signals for all eight carbon atoms in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 165 | C=N (C-3) |
| ~ 140 | Quaternary C (C-7a) |
| ~ 135 | Quaternary C (C-3a) |
| ~ 134 | Aromatic CH (C-5) |
| ~ 130 | Aromatic CH (C-6) |
| ~ 125 | Aromatic CH (C-4) |
| ~ 121 | Aromatic CH (C-7) |
| ~ 58 | Methoxy C (-OCH₃) |
Interpretation and Rationale:
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C=N Carbon (δ ~165): The carbon atom of the C=N double bond (C-3) is significantly deshielded due to the electronegativity of the attached nitrogen and oxygen atoms and its sp² hybridization.
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Aromatic Carbons (δ 121 - 140): The six carbons of the benzene ring will resonate in the typical aromatic region. The two quaternary carbons (C-3a and C-7a) at the ring fusion will have distinct chemical shifts from the protonated carbons. The specific shifts are influenced by the electronic effects of the fused heterocyclic ring.
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Methoxy Carbon (δ ~58): The sp³-hybridized carbon of the methoxy group is the most shielded carbon in the molecule and will appear at the highest field (lowest ppm value).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol for IR Data Acquisition
A standard procedure for acquiring the IR spectrum of a solid sample using the KBr pellet technique is as follows.
Caption: Workflow for acquiring an IR spectrum using the KBr pellet method.
IR Spectral Data (Predicted)
The IR spectrum of 3-Methoxybenzo[d]isothiazole 1,1-dioxide is predicted to exhibit the following characteristic absorption bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100 - 3000 | Medium | Aromatic C-H Stretch |
| ~ 2950 - 2850 | Medium-Weak | Aliphatic C-H Stretch (-OCH₃) |
| ~ 1620 | Medium | C=N Stretch |
| ~ 1580, 1470 | Medium-Strong | Aromatic C=C Stretch |
| ~ 1350 - 1300 | Strong | Asymmetric SO₂ Stretch |
| ~ 1180 - 1140 | Strong | Symmetric SO₂ Stretch |
| ~ 1250 | Strong | Asymmetric C-O-C Stretch |
| ~ 1050 | Medium | Symmetric C-O-C Stretch |
Interpretation and Rationale:
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SO₂ Stretches (~1350 and ~1180 cm⁻¹): The most prominent features in the IR spectrum are expected to be the strong absorptions from the asymmetric and symmetric stretching vibrations of the sulfonyl group. These are highly characteristic and confirm the presence of the 1,1-dioxide moiety.
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C=N Stretch (~1620 cm⁻¹): The stretching vibration of the carbon-nitrogen double bond in the isothiazole ring is expected to appear in this region.
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Aromatic C=C and C-H Stretches: The absorptions for the aromatic C=C bonds and C-H stretching vibrations are typical for a substituted benzene ring.
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C-O-C Stretches (~1250 and ~1050 cm⁻¹): The asymmetric and symmetric stretching of the C-O-C linkage of the methoxy group will give rise to distinct bands.
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Aliphatic C-H Stretch (~2950 - 2850 cm⁻¹): The C-H stretching of the methyl group will be observed in this region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.
Experimental Protocol for MS Data Acquisition
Electron Ionization (EI) is a common technique for the mass spectrometric analysis of small, volatile organic compounds.
Caption: General workflow for Electron Ionization Mass Spectrometry (EI-MS).
Mass Spectral Data (Predicted)
The molecular weight of C₈H₇NO₃S is 197.21 g/mol . The EI mass spectrum is predicted to show the following key ions:
| m/z | Proposed Fragment |
| 197 | [M]⁺ (Molecular Ion) |
| 133 | [M - SO₂]⁺ |
| 105 | [C₇H₅O]⁺ |
| 77 | [C₆H₅]⁺ |
Interpretation and Rationale:
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Molecular Ion ([M]⁺, m/z 197): The presence of a peak at m/z 197 would confirm the molecular weight of the compound.
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Loss of SO₂ ([M - SO₂]⁺, m/z 133): A common and characteristic fragmentation pathway for compounds containing a sulfonyl group is the loss of sulfur dioxide (SO₂), which is a stable neutral molecule. This would result in a significant peak at m/z 133.
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Further Fragmentation: The fragment at m/z 133 could undergo further fragmentation, leading to the formation of other characteristic ions such as the benzoyl cation ([C₇H₅O]⁺) at m/z 105 and the phenyl cation ([C₆H₅]⁺) at m/z 77.
Conclusion
References
- While specific data for the target molecule was not found, the following references provide spectroscopic data and methodologies for related benzo[d]isothiazole derivatives and are foundational for the predictive analysis in this guide.
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Synthesis of Benzo[d]isothiazoles: An Update. Arkivoc, 2024 , (5), 202312146. [Link]
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Complete ¹H and ¹³C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster. Magnetic Resonance in Chemistry, 2008 , 46(12), 1175-1179. [Link]
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Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
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Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
